molecular formula C9H14O2 B2490527 2-cycloheptylideneacetic Acid CAS No. 1903-29-3

2-cycloheptylideneacetic Acid

Cat. No.: B2490527
CAS No.: 1903-29-3
M. Wt: 154.209
InChI Key: SGRBFWWZPBJZJS-UHFFFAOYSA-N
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Description

2-Cycloheptylideneacetic acid is an organic compound with the molecular formula C₉H₁₄O₂ It belongs to the class of aliphatic cyclic hydrocarbons and is characterized by a cycloheptyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cycloheptylideneacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptanone with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of lithium aluminum hydride in diethyl ether to reduce the corresponding ester to the acid .

Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions with high yields. For instance, a two-step reaction involving lithium aluminum hydride and boron trifluoride-etherate in dioxane can yield the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptylideneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-Cycloheptylideneacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cycloheptylideneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Cyclohexylideneacetic acid: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Cyclopentylideneacetic acid: Contains a cyclopentyl ring, making it smaller and less sterically hindered.

Uniqueness: 2-Cycloheptylideneacetic acid is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs.

Properties

IUPAC Name

2-cycloheptylideneacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRBFWWZPBJZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CC(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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